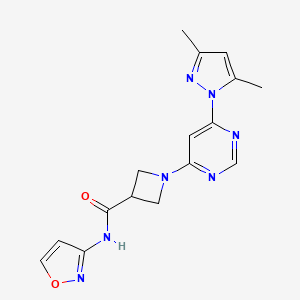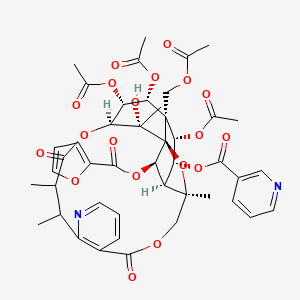![molecular formula C15H19NO2S B2902995 Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine CAS No. 852404-79-6](/img/structure/B2902995.png)
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine is an intriguing chemical compound with a unique structure. Its name indicates the presence of an ethylamine group bonded to a substituted phenylmethanol, where the substitutions include a methoxy group and a thiophene ring.
Mechanism of Action
Target of Action
It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters in the brain.
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets (such as maos) and inhibit their activity . This inhibition could potentially lead to an increase in the levels of monoamines, such as tyramine and tryptamine, in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine typically involves a multi-step process:
Formation of the Phenylmethanol Derivative: : Starting with 3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde, the aldehyde is reduced using a suitable reducing agent like sodium borohydride.
Amination: : The resultant alcohol is then subjected to a nucleophilic substitution with ethylamine under anhydrous conditions to form the final compound.
Industrial Production Methods
Industrial production often scales up these laboratory methods, using continuous flow reactors and optimizing conditions such as temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy and thiophene groups may be oxidized under stringent conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may target the amine or thiophene groups using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, with reagents like sulfuric acid and nitric acid for sulfonation and nitration respectively.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Sulfuric acid, nitric acid
Major Products Formed
Oxidation can yield sulfoxides or sulfones, while reduction typically results in the corresponding alcohol or alkyl derivatives
Scientific Research Applications
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules and conducting structure-activity relationship studies.
Biology: : Serves as a probe for studying biological pathways due to its ability to interact with proteins and enzymes.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and specialized materials.
Comparison with Similar Compounds
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine stands out among similar compounds due to its unique thiophene substitution, which imparts distinctive chemical and biological properties.
List of Similar Compounds
3-Methoxy-4-(phenylmethoxy)benzylamine
4-(Thiophen-2-ylmethoxy)phenylethylamine
3-Methoxy-4-(thiophen-2-ylmethyl)phenylethylamine
Properties
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-3-16-10-12-6-7-14(15(9-12)17-2)18-11-13-5-4-8-19-13/h4-9,16H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCOWKYYLAPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
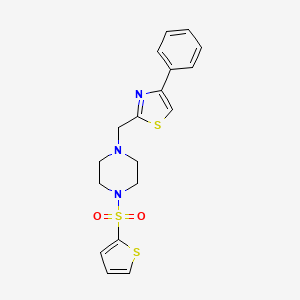

![6-(4-methoxybenzyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2902914.png)
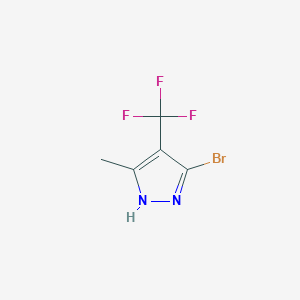
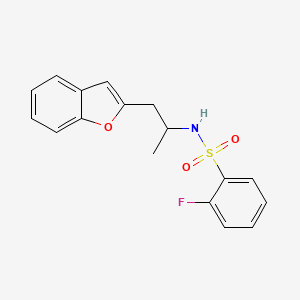
![N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2902919.png)
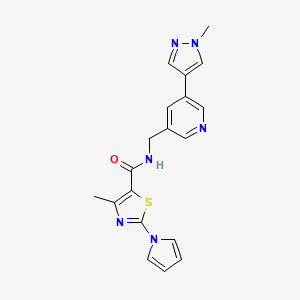
![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid](/img/structure/B2902924.png)
![1,1-Difluoro-6-(3,4,5-triethoxybenzoyl)-6-azaspiro[2.5]octane](/img/structure/B2902925.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)
